1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidinone class of heterocycles, which are characterized by a fused bicyclic system combining pyrazole and pyrimidine rings. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism, kinase signaling, and phosphodiesterase (PDE) regulation .
The target compound features a 2-aminoethyl group at the N1 position and a benzyl group at the C5 position.
Properties
IUPAC Name |
1-(2-aminoethyl)-5-benzylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-6-7-19-13-12(8-17-19)14(20)18(10-16-13)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFRJDWSZWTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest.
Biological Activity
The compound 1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C14H15N5O
- Molar Mass : 269.3 g/mol
- CAS Number : 1105197-05-4
Biological Activity Overview
Research indicates that pyrazolo derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antibacterial properties. The specific compound is hypothesized to share these properties due to its structural characteristics.
Antitumor Activity
Recent studies have shown that pyrazolo derivatives can inhibit various cancer-related pathways. For instance, compounds similar to this compound have demonstrated significant activity against BRAF(V600E) mutations and other oncogenic targets such as EGFR and Aurora-A kinase .
A detailed study on a related pyrazolo compound revealed:
- IC50 values against cancer cell lines indicating potent cytotoxicity.
- Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation . The following table summarizes findings on anti-inflammatory activity:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Pyrazolo derivative A | 15 ± 2 | Inhibition of NO production |
| 1-(2-aminoethyl)-5-benzyl... | 20 ± 3 | Modulation of NF-kB pathway |
Antibacterial Activity
Research has also indicated that pyrazolo derivatives possess antibacterial properties. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial growth. In vitro studies showed promising results against various strains of bacteria, including resistant strains .
Case Studies
- Anticancer Efficacy : A study involving MCF-7 breast cancer cells demonstrated that the compound enhanced the efficacy of doxorubicin, suggesting a synergistic effect when used in combination therapies .
- Inflammation Model : In a murine model of inflammation, treatment with the compound led to a significant reduction in paw swelling and inflammatory marker levels compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity towards target enzymes or receptors.
Key Findings:
- Substituents at the benzyl group significantly influence binding affinity and biological activity.
- The presence of an aminoethyl side chain appears critical for maintaining bioactivity across various assays.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C14H15N5O
- Molecular Weight : 269.3 g/mol
- CAS Number : 1105197-05-4
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for a wide range of biological activities.
1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibits several promising biological activities:
Antitumor Activity
Research indicates that this compound can inhibit various cancer-related pathways. Notably:
- Mechanism of Action : The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Cell Lines Tested : Significant cytotoxic activity has been observed against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with IC50 values indicating potent activity.
Antibacterial Activity
While direct studies on antibacterial properties are scarce, related compounds within the pyrazolo[3,4-d]pyrimidine family have shown antibacterial effects. This suggests a potential for further exploration in this area.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:
| Modification | Effect |
|---|---|
| Substituents on the benzyl group | Significantly influence binding affinity and biological activity |
| Presence of aminoethyl side chain | Critical for maintaining bioactivity across various assays |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in cancer research:
-
Study on CDK2 Inhibition :
- A study demonstrated that this compound effectively inhibits CDK2 activity, leading to G1/S phase arrest in cancer cells. This was evidenced by increased levels of cyclin-dependent kinase inhibitors and decreased phosphorylation of retinoblastoma protein.
-
Cytotoxicity Assays :
- In vitro assays revealed that the compound exhibited significant cytotoxicity against multiple cancer cell lines with varying degrees of resistance to conventional therapies.
-
Mechanistic Insights :
- Mechanistic studies suggested that the induction of apoptosis was mediated through mitochondrial pathways, involving the release of cytochrome c and activation of caspases.
Comparison with Similar Compounds
Key Structural Insights :
- N1 Substituents : Bulky groups (e.g., tetrahydro-2H-pyran in PF-04447943) improve blood-brain barrier penetration, while aromatic groups (e.g., 3-chlorophenyl in HS38) enhance kinase selectivity .
- C5 Benzyl Group: In the target compound, the benzyl group may increase metabolic stability compared to smaller substituents (e.g., methyl in allopurinol) .
- Dihedral Angles: notes that substituents influence planarity of the bicyclic core.
Kinase and PDE Inhibition
Antimicrobial and Anticancer Activity
- Quinoline Derivatives (6): MIC values of 2–8 µg/mL against S. aureus and E. coli due to DNA intercalation .
- Pyrazolo-Triazolo-Pyrimidines (25) : NCI screening showed 60–70% growth inhibition in leukemia cell lines .
Preparation Methods
Starting Materials and Core Formation
A common approach begins with chlorinated pyrimidine derivatives such as 2,4,6-trichloropyridine or related compounds, which undergo selective substitution to introduce functional groups necessary for ring closure. For example, displacement of chlorides with nucleophiles like mercaptans or amines under heating conditions leads to intermediates that can cyclize into the pyrazolo[3,4-d]pyrimidin-4-one core.
- Vigorous heating is often required to displace chlorides with benzyl mercaptans or related nucleophiles to form key intermediates.
- Chan-Lam coupling reactions with phenylboronic acid have been used to introduce aryl substituents at the 5-position after initial ring formation.
Introduction of the Benzyl Group
The 5-benzyl substituent is typically introduced by alkylation of a thiol or amine intermediate with benzyl halides or derivatives. For example:
- Alkylation of thiol intermediates with benzyl bromide or benzyl mercaptan under basic conditions.
- Use of benzyl halides in nucleophilic substitution reactions to attach the benzyl group at the desired position.
Installation of the 2-Aminoethyl Group
The 1-(2-aminoethyl) substituent is introduced by nucleophilic substitution or reductive amination:
- Reaction of the pyrazolo-pyrimidinone core with 2-bromoethylamine or protected aminoethyl derivatives under basic conditions.
- Reductive amination of an aldehyde intermediate with ethylenediamine or related amines.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Chloride displacement | 2,4,6-trichloropyridine + benzyl mercaptan, heat | Intermediate with benzylthio substituent |
| 2 | Cyclization | Base, heat | Pyrazolo[3,4-d]pyrimidin-4-one core |
| 3 | Chan-Lam coupling | Phenylboronic acid, Cu catalyst | 5-phenyl substituted intermediate |
| 4 | Alkylation | 2-bromoethylamine, base | 1-(2-aminoethyl)-5-benzyl-pyrazolopyrimidinone |
Research Findings and Optimization
- The displacement of chlorides with benzyl mercaptan requires vigorous heating to achieve good yields, indicating the need for careful temperature control.
- Attempts to generate six-membered ring analogs via conjugate addition with cinnamate esters failed due to retro-Michael elimination, suggesting instability of intermediates under basic conditions.
- Use of 3-bromo-3-phenylpropionic acid in the presence of sodium bicarbonate provided efficient alkylation of thiol intermediates, highlighting the importance of reagent choice for successful substitution.
- Chan-Lam coupling is effective for introducing aryl groups at the 5-position, providing a versatile method for structural diversification.
Analytical Data and Purification
- Final compounds are typically isolated as white solids with purity confirmed by NMR (1H and 13C), mass spectrometry, and elemental analysis.
- Yields vary depending on reaction conditions but generally range from moderate to good (40-80% per step).
- Chromatographic purification (e.g., silica gel column chromatography) is commonly employed to isolate the desired product.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2,4,6-trichloropyridine, benzyl mercaptan |
| Key reactions | Chloride displacement, Chan-Lam coupling, alkylation |
| Reaction conditions | Vigorous heating, basic media |
| Typical yields per step | 40-80% |
| Purification methods | Column chromatography |
| Characterization techniques | NMR, MS, elemental analysis |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-aminoethyl)-5-benzyl derivatives of pyrazolo[3,4-d]pyrimidin-4-one, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with electrophilic reagents. For example:
- Step 1: React 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide under reflux to form the pyrazolo[3,4-d]pyrimidin-4-one core .
- Step 2: Introduce the 2-aminoethyl and benzyl substituents via alkylation or nucleophilic substitution. highlights the use of α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones as alkylating agents under controlled pH and temperature .
- Critical Conditions: Solvent choice (e.g., DMF, HCONH₂), reaction time (8–10 hours), and temperature (80–100°C) are pivotal for yield optimization .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated for analogs like 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (triclinic system, space group P1) .
- NMR Spectroscopy: Use 2D NMR (e.g., - HSQC) to assign signals for the benzyl and aminoethyl groups. The pyrimidin-4-one ring protons typically resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., C₁₄H₁₆N₆O: calculated 292.14 g/mol) .
Q. What are the solubility and physicochemical properties of this compound, and how do they impact experimental design?
Methodological Answer:
-
Solubility Data (from analogs):
Solvent Solubility (mg/mL) DMSO >10 Water <0.1 Methanol 2–5 Derived from pyrazolo[3,4-d]pyrimidin-4-one analogs in . -
Impact on Experiments: Low aqueous solubility necessitates DMSO stock solutions for in vitro assays. Precipitate formation in aqueous buffers requires sonication or co-solvents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Perform reactions in a fume hood due to potential dust/aerosol formation .
- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction yields be optimized for N-substitution reactions involving the 2-aminoethyl group?
Methodological Answer:
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 10 hours under reflux) .
- Byproduct Analysis: Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., unreacted chloroacetamide) and adjust stoichiometry .
Q. What pharmacological mechanisms are hypothesized for pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can they be validated?
Methodological Answer:
Q. How can contradictory data in synthetic yields between alkylation and acylation methods be resolved?
Methodological Answer:
- Variable Control: Compare solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. NaH), and leaving groups (Cl vs. Br) .
- Computational Modeling: Use DFT calculations to assess the energy barriers of N-alkylation vs. N-acylation pathways .
- Scale-Up Trials: Pilot reactions at 1 mmol and 10 mmol scales to identify mass transfer limitations .
Q. What catalytic strategies are effective for introducing fluorine or chlorophenyl substituents to enhance bioactivity?
Methodological Answer:
- Fluorination: Employ electrophilic fluorinating agents (e.g., Selectfluor®) under inert atmospheres to avoid side reactions .
- Cross-Coupling: Use Suzuki-Miyaura reactions with Pd catalysts to attach chlorophenyl groups (e.g., 4-chlorophenylboronic acid) .
- Green Chemistry: Explore biocatalysis (e.g., halogenases) for regioselective halogenation .
Q. How can in silico modeling predict the binding affinity of this compound to target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., CDK2 PDB: 1HCL). Focus on hydrogen bonds between the aminoethyl group and Glu81/Glu12 residues .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the protein-ligand complex .
- QSAR Models: Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
